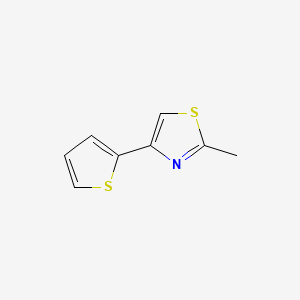

2-Methyl-4-(2-thienyl)-1,3-thiazole

説明

Significance of Heterocyclic Scaffolds in Bioactive Molecules and Advanced Materials

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental building blocks in the development of both therapeutic agents and advanced functional materials. Their structural diversity and the presence of heteroatoms like nitrogen, sulfur, and oxygen endow them with a wide array of chemical and physical properties. In medicinal chemistry, these scaffolds are present in a vast number of approved drugs, where they often play a critical role in binding to biological targets and eliciting a therapeutic response. globalresearchonline.netfabad.org.tr The ability of heteroatoms to participate in hydrogen bonding and other non-covalent interactions is key to their function in bioactive molecules. researchgate.net

In the realm of materials science, heterocyclic compounds are integral to the design of organic semiconductors, luminescent materials, and functional polymers. google.com The π-electron systems of aromatic heterocycles facilitate charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. The tunability of their electronic properties through chemical modification allows for the precise engineering of materials with desired characteristics.

Overview of Thiazole (B1198619) and Thiophene (B33073) Ring Systems in Chemical Research

Among the myriad of heterocyclic systems, thiazoles and thiophenes have garnered significant attention from researchers. The thiazole ring, a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is a key structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities. tandfonline.comglobalresearchonline.net It is a component of vitamin B1 (thiamine) and the potent anticancer agent epothilone. globalresearchonline.net The chemical reactivity of the thiazole ring allows for various substitutions, enabling the synthesis of diverse derivatives. globalresearchonline.net

Thiophene, a five-membered aromatic ring containing a single sulfur atom, is another privileged scaffold in medicinal chemistry and materials science. Its structural similarity to benzene, yet with distinct electronic properties, makes it a valuable component in drug design. Thiophene derivatives have shown a wide range of pharmacological effects, including anti-inflammatory and antimicrobial activities. chemsynthesis.com In materials science, the electron-rich nature of the thiophene ring makes it an excellent building block for conductive polymers and organic electronic materials. google.com

Contextualizing 2-Methyl-4-(2-thienyl)-1,3-thiazole within Thiazole and Thiophene Chemistry

The compound this compound is a hybrid structure that incorporates both a thiazole and a thiophene ring system. This unique combination of two important heterocyclic scaffolds suggests the potential for interesting chemical and biological properties.

The synthesis of this class of compounds is often achieved through the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. synarchive.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com In the case of this compound, the likely starting materials would be 2-bromo-1-(thiophen-2-yl)ethanone and thioacetamide (B46855). The reaction proceeds through a series of steps involving nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring. youtube.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21036-67-9 |

| Molecular Formula | C₈H₇NS₂ |

| Molecular Weight | 181.27 g/mol |

| Melting Point | 61-63 °C |

| Synonyms | 2-methyl-4-(thiophen-2-yl)-1,3-thiazole, 2-methyl-4-(2-thienyl)thiazole |

Data sourced from reference fishersci.de

The presence of both the thiazole and thiophene moieties within a single molecule creates a unique electronic landscape. The electron-donating character of the thiophene ring can influence the reactivity and biological interactions of the thiazole core. This interplay between the two heterocyclic systems is a key area of interest for researchers.

Research Landscape and Future Directions for this compound Derivatives

The research landscape for this compound and its derivatives is largely driven by the established importance of thiazole and thiophene compounds in medicinal chemistry and materials science. While specific research on this exact compound is emerging, the broader field provides a clear indication of future research directions.

A primary focus will undoubtedly be the exploration of the biological activities of novel derivatives. Given that thiazole-containing compounds have demonstrated a wide range of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties, it is anticipated that derivatives of this compound will be synthesized and screened for similar activities. fabad.org.trtandfonline.commdpi.com The modification of the core structure by introducing different substituents on either the thiazole or thiophene ring will allow for the systematic investigation of structure-activity relationships.

Table 2: Potential Areas of Biological Investigation for this compound Derivatives

| Therapeutic Area | Rationale based on Thiazole/Thiophene Chemistry |

|---|---|

| Anticancer | Thiazole is a core component of several anticancer drugs. tandfonline.com |

| Anti-inflammatory | Thiophene and thiazole derivatives have shown anti-inflammatory effects. chemsynthesis.com |

| Antimicrobial | Both heterocycles are present in compounds with antibacterial and antifungal activity. mdpi.comnih.gov |

| Antiviral | Thiazole derivatives have been investigated for their antiviral potential. globalresearchonline.net |

In materials science, the combination of the electron-rich thiophene and the electron-accepting potential of the thiazole ring makes this compound and its derivatives interesting candidates for the development of new organic electronic materials. Research is likely to focus on synthesizing polymers and small molecules incorporating this scaffold and investigating their charge transport properties, photophysical characteristics, and performance in devices such as organic solar cells and field-effect transistors.

The synthesis of more complex molecules using this compound as a building block is another promising avenue of research. Its functional groups can be modified to allow for its incorporation into larger, more elaborate structures with tailored properties for specific applications in both medicine and materials. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-methyl-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILMKDNBZMYHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352813 | |

| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21036-67-9 | |

| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methyl 4 2 Thienyl 1,3 Thiazole and Its Derivatives

Classical and Modern Approaches for 1,3-Thiazole Ring Formation

The construction of the 1,3-thiazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These range from classical condensation reactions to more contemporary one-pot procedures.

Hantzsch Thiazole (B1198619) Synthesis and its Modifications

The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method for the formation of thiazole derivatives. synarchive.comresearchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com For the synthesis of the target molecule, this would typically involve the reaction of a 2-thienyl-substituted α-haloketone with thioacetamide (B46855).

The reaction mechanism is understood to proceed via an initial S-alkylation of the thioamide by the α-haloketone, forming an intermediate which then undergoes cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.cominformahealthcare.com While the Hantzsch synthesis is generally efficient, modifications have been developed to improve yields and accommodate a wider range of substrates, especially for more complex or sensitive molecules. scribd.com These modifications often focus on optimizing reaction conditions, such as temperature and the choice of base, to minimize side reactions like dehalogenation of the α-haloketone. scribd.comlookchem.com For instance, milder bases like potassium bicarbonate are often employed. scribd.com

Some modern variations of the Hantzsch synthesis utilize α-tosyloxy ketones as an alternative to α-haloketones. scribd.com Furthermore, the reaction can be performed under solvent-free conditions, often with grinding, which presents a more environmentally friendly approach. lookchem.comresearchgate.net

Table 1: Key Features of Hantzsch Thiazole Synthesis and its Modifications

| Feature | Description | Key References |

| Reactants | α-Haloketone (or α-tosyloxy ketone) and a thioamide/thiourea (B124793). | synarchive.com, scribd.com |

| Mechanism | Initial S-alkylation followed by cyclization and dehydration. | youtube.com, informahealthcare.com |

| Modifications | Use of milder bases, α-tosyloxy ketones, solvent-free conditions. | lookchem.com, scribd.com, researchgate.net |

| Advantages | Robust, versatile, and generally high-yielding. | researchgate.net |

| Limitations | Potential for side reactions like dehalogenation. | scribd.com |

Cyclization Reactions Employing Alpha-Haloketones and Thioamides/Thioureas

The reaction between α-haloketones and thioamides or thioureas is the cornerstone of the Hantzsch synthesis and represents a major class of cyclization reactions for forming the 1,3-thiazole ring. researchgate.netresearchgate.net This method is highly versatile, allowing for the synthesis of a wide array of 2,4-disubstituted thiazoles. lookchem.comresearchgate.net The specific substituents on the final thiazole ring are determined by the choice of the starting α-haloketone and thioamide/thiourea.

For the synthesis of 2-methyl-4-(2-thienyl)-1,3-thiazole, the key precursors would be a 2-thienyl-containing α-haloketone and thioacetamide. The reaction is typically carried out in a suitable solvent and often in the presence of a base to facilitate the reaction. tandfonline.com The process has been shown to be a multi-step reaction where the dehydration of the cyclic intermediate can be the rate-limiting step. scribd.com The reaction conditions can be tailored to optimize the yield and purity of the desired thiazole derivative. researchgate.net

Recent advancements have focused on making these reactions more efficient and environmentally benign. For example, carrying out the condensation under grinding conditions at room temperature without a solvent has been shown to produce 2,4-disubstituted thiazoles in good yields. lookchem.com

One-Pot Synthetic Routes for 1,3-Thiazole Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for the synthesis of 1,3-thiazole derivatives have been developed, often building upon the principles of the Hantzsch synthesis. These methods typically involve the in-situ generation of one of the key intermediates.

For example, a one-pot, three-component reaction can be employed, combining an aldehyde, a ketone, and a source of sulfur and nitrogen. mdpi.comacgpubs.org In the context of synthesizing derivatives of the target compound, this could involve a thiophene-containing aldehyde, a methyl ketone, and a suitable thioamide or thiourea equivalent. nih.gov Such multi-component reactions are highly convergent and allow for the rapid assembly of complex thiazole structures. researchgate.net

Another one-pot strategy involves the α-halogenation of a ketone followed by the in-situ reaction with a thioamide. nih.gov For instance, a β-keto ester can be monohalogenated and then reacted with thiourea in the same reaction vessel to afford 2-aminothiazole (B372263) derivatives. nih.gov This approach avoids the need to isolate the often-unstable α-haloketone intermediate.

Strategies for Introducing the 2-Thienyl Moiety

The incorporation of the 2-thienyl group at the 4-position of the thiazole ring is a critical step in the synthesis of the target compound. This can be achieved either by starting with a thiophene-containing precursor or by forming the thiazole-thiophene bond at a later stage.

Cross-Coupling Reactions for Thiazole-Thiophene Linkage

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds between aromatic rings. While direct information on the cross-coupling to form this compound is limited in the provided results, the general principles of such reactions are well-established.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are commonly used to link heterocyclic rings. pharmaguideline.com For instance, a 4-halo-2-methylthiazole could be coupled with a 2-thienylboronic acid (Suzuki coupling) or a 2-thienylstannane (Stille coupling) to form the desired product. researchgate.net Conversely, a 2-methyl-4-unsubstituted thiazole could potentially be directly C-H arylated with a 2-halothiophene, although this can be more challenging. nih.gov

The choice of catalyst, ligand, base, and reaction conditions is crucial for the success of these cross-coupling reactions, and optimization is often required to achieve good yields. researchgate.net

Condensation and Cyclization involving Thiophene-Containing Precursors

A more direct and common approach to introduce the 2-thienyl moiety is to use a starting material that already contains the thiophene (B33073) ring. pharmaguideline.comnih.gov This strategy is inherent in the Hantzsch synthesis approach discussed earlier, where a 2-thienyl-substituted α-haloketone is a key reactant.

For example, the reaction of 2-bromoacetyl-2-thiophene with thioacetamide would directly yield this compound. The synthesis of such thiophene-containing precursors is often straightforward. For instance, Friedel-Crafts acylation of thiophene with acetyl chloride or acetic anhydride (B1165640) would yield 2-acetylthiophene, which can then be halogenated at the α-position to give the required α-haloketone. researchgate.netacs.org

This precursor-based approach is often more efficient and regioselective than late-stage cross-coupling reactions for this specific target molecule.

Table 2: Summary of Strategies for Introducing the 2-Thienyl Moiety

| Strategy | Description | Key References |

| Cross-Coupling Reactions | Formation of the thiazole-thiophene bond using methods like Suzuki or Stille coupling. | pharmaguideline.com, researchgate.net |

| Condensation/Cyclization | Utilizing a thiophene-containing precursor, such as a 2-thienyl α-haloketone, in the thiazole ring formation. | nih.gov, pharmaguideline.com, researchgate.net, acs.org |

Synthesis of Specific this compound Derivatives

The following sections detail the synthetic approaches for specific derivatives of the title compound, highlighting the key reactions and intermediates involved.

The synthesis of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid is a key process for obtaining a versatile intermediate for further chemical modifications. A common and direct method to obtain this carboxylic acid is through the hydrolysis of its corresponding ester, typically the ethyl or methyl ester. google.comchemdad.com

The synthesis can be conceptualized in two main stages: first, the formation of the ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate, and second, its subsequent hydrolysis. The initial thiazole ester is often prepared via a Hantzsch-type thiazole synthesis, where a thiourea or thioamide (in this case, thiophene-2-carbothioamide) reacts with an α-haloketone (ethyl 2-chloroacetoacetate).

A general procedure for the hydrolysis involves treating the ester with a strong base, such as sodium hydroxide, in a suitable solvent like a mixture of ethanol (B145695) and water. google.com The reaction mixture is typically heated to facilitate the saponification process. Following the completion of the reaction, an acidification step using a mineral acid, like hydrochloric acid, is performed to precipitate the desired carboxylic acid. google.com The solid product can then be isolated by filtration and purified by recrystallization.

Cyclization: Thiophene-2-carbothioamide + Ethyl 2-chloroacetoacetate → Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

Hydrolysis: Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate + NaOH → Sodium 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

Acidification: Sodium 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate + HCl → 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Table 1: Properties of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 209540-08-9 |

| Molecular Formula | C₉H₇NO₂S₂ |

| Molecular Weight | 225.29 g/mol |

| Melting Point | 233-235 °C |

Data sourced from chemical supplier databases. chemdad.com

The synthesis of amino-substituted derivatives, such as Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate, typically starts from a readily available precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate. google.comgoogle.com This starting material can be synthesized through the Hantzsch thiazole synthesis by reacting thiourea with ethyl 2-chloroacetoacetate. google.com

Once the ethyl 2-amino-4-methylthiazole-5-carboxylate is obtained, the amino group can be acylated to introduce the desired substituent. For the target compound, this involves a reaction with 2-thenoyl chloride, the acid chloride of thiophene-2-carboxylic acid. This acylation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. The reaction is generally performed in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures.

The synthetic pathway is outlined below:

Precursor Synthesis: Thiourea + Ethyl 2-chloroacetoacetate → Ethyl 2-amino-4-methylthiazole-5-carboxylate

Acylation: Ethyl 2-amino-4-methylthiazole-5-carboxylate + 2-Thenoyl chloride → Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate

This method provides a straightforward route to a variety of N-acylated 2-aminothiazole derivatives by simply varying the acylating agent. mdpi.com

Table 2: Properties of Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate

| Property | Value |

|---|---|

| CAS Number | 330978-57-9 |

| Molecular Formula | C₁₂H₁₂N₂O₃S₂ |

| Molecular Weight | 296.37 g/mol |

| Appearance | Not specified |

Data sourced from chemical supplier databases.

The synthesis of sulfonyl derivatives like 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-methylpiperazine is a multi-step process that involves the formation of the thiazole-thiophene core, followed by sulfonation and subsequent amidation. A key intermediate for this synthesis is 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride. vsnchem.comfishersci.pt

A plausible synthetic route to this sulfonyl chloride intermediate begins with the coupling of a suitably substituted thiazole and thiophene. One approach is the palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. researchgate.netnih.gov For instance, 4-bromo-2-methyl-1,3-thiazole can be coupled with 2-thienylboronic acid (or its stannane (B1208499) equivalent) to form the this compound core. Alternatively, direct C-H arylation methods are emerging as powerful tools for forming such bi-heterocyclic systems. nih.gov

Once the this compound is formed, the thiophene ring needs to be functionalized with a sulfonyl chloride group. This can be achieved through a two-step process involving sulfonation followed by chlorination. Direct sulfonation of the thiophene ring can be accomplished using a strong sulfonating agent like chlorosulfonic acid. The resulting sulfonic acid is then converted to the sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

With the 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride in hand, the final step is the reaction with 1-methylpiperazine (B117243). This is a standard nucleophilic substitution reaction where the amine nitrogen of 1-methylpiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the desired sulfonamide product. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl formed.

A potential synthetic sequence is:

Core Synthesis: 4-Bromo-2-methyl-1,3-thiazole + Thiophene-2-boronic acid (Suzuki Coupling) → this compound

Sulfonylation/Chlorination: this compound + Chlorosulfonic acid → 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonic acid → 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

Amidation: 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride + 1-Methylpiperazine → 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-methylpiperazine

Table 3: Key Intermediates and Final Product in Sulfonyl Derivative Synthesis

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole | 352018-87-2 | C₈H₆BrNS₂ |

| 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride | 215434-25-6 | C₈H₆ClNO₂S₃ |

| 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-methylpiperazine | Not Available | C₁₃H₁₇N₃O₂S₃ |

Data sourced from chemical supplier and database information. vsnchem.comchemicalbook.com

Optimization of Reaction Conditions and Green Chemistry Approaches in Synthesis

The optimization of reaction conditions is crucial for improving yields, reducing reaction times, and minimizing side products in the synthesis of this compound and its derivatives. Traditional methods often require harsh conditions, but modern synthetic chemistry emphasizes the use of greener and more efficient approaches.

Several green chemistry principles can be applied to thiazole synthesis. These include the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly shorten reaction times and improve yields. For example, microwave-assisted synthesis has been successfully employed for the rapid and efficient preparation of various thiazole derivatives.

The choice of solvent is another critical factor. Green solvents, such as water, ethanol, or polyethylene (B3416737) glycol (PEG), are increasingly being used as replacements for hazardous organic solvents. google.comgoogle.com In some cases, solvent-free or "neat" reaction conditions can be employed, further reducing the environmental impact.

Catalysis also plays a significant role in optimizing these syntheses. The development of more efficient and recyclable catalysts, including the use of catalyst-free conditions where possible, is a key area of research. For instance, some one-pot syntheses of thiazoles have been developed that proceed without the need for a catalyst, simplifying the process and reducing waste. nih.gov

The optimization process often involves systematically varying parameters such as temperature, reaction time, catalyst loading, and the nature of the base and solvent to find the ideal conditions for a specific transformation. These efforts not only lead to more efficient and cost-effective syntheses but also align with the principles of sustainable chemistry.

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 4 2 Thienyl 1,3 Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Methyl-4-(2-thienyl)-1,3-thiazole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Analysis of Thiazole (B1198619) and Thiophene (B33073) Protons

In the ¹H NMR spectrum of this compound, the protons on the thiophene ring typically resonate in the aromatic region, between δ 6.5 and 7.5 ppm. The methyl group attached to the thiazole ring characteristically appears as a singlet at approximately δ 2.5 ppm. The single proton on the thiazole ring can be observed as well.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) |

| Thiophene Protons | 6.5 - 7.5 |

| Thiazole Methyl Protons | ~2.5 (s) |

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. The carbon atoms of the thiazole and thiophene rings, including the methyl substituent, exhibit distinct chemical shifts. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound and Related Structures

| Carbon Atom | Chemical Shift (δ, ppm) |

| Thiazole C2 | ~168 |

| Thiazole C4 | ~150 |

| Thiazole C5 | ~101-115 |

| Thiophene Carbons | 125-135 |

| Methyl Carbon | ~19 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

Table 3: Key IR and Raman Vibrational Frequencies

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Technique |

| C-H stretching (aromatic) | 3100 - 3000 | IR, Raman |

| C-H stretching (methyl) | 2960 - 2850 | IR, Raman |

| C=N stretching (thiazole) | ~1600 | IR, Raman |

| C=C stretching (aromatic) | 1600 - 1450 | IR, Raman |

| C-S stretching | 840 - 600 | IR, Raman |

The IR spectrum will show characteristic absorptions for the C-H bonds of the thiophene and methyl groups, as well as the C=N and C=C bonds within the heterocyclic rings. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides strong signals for the C-S bonds and the symmetric vibrations of the aromatic rings, complementing the information obtained from IR spectroscopy. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound to be approximately 181.27 g/mol . matrix-fine-chemicals.com The fragmentation pattern provides further structural information, with characteristic fragments corresponding to the thiophene and thiazole moieties. Common fragments may include ions resulting from the loss of the methyl group or cleavage of the bond between the two heterocyclic rings. nist.govmiamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions and the extent of conjugation within the this compound molecule. The presence of conjugated π-systems in both the thiophene and thiazole rings leads to absorption of UV or visible light, promoting electrons to higher energy orbitals. The absorption maxima (λmax) are indicative of the electronic structure.

Table 4: Typical UV-Vis Absorption Data

| Electronic Transition | Approximate λmax (nm) |

| π → π* | 250 - 350 |

The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of the π → π* transitions within the conjugated system. The exact position of the absorption bands can be influenced by the solvent and any substituents on the rings. rsc.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the surveyed scientific literature. Consequently, precise experimental data regarding its crystal system, space group, unit cell dimensions, and specific intermolecular interactions within the solid state are not available.

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

| Calculated Density | Data Not Available |

| Dihedral Angle | Data Not Available |

| (Thiazole-Thiophene) |

Advanced Spectroscopic Techniques for Elucidating Specific Properties

Detailed studies employing advanced spectroscopic techniques to probe the specific properties of this compound are not extensively documented in public-domain research. While routine characterization using methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry is likely performed for synthesis verification, in-depth analysis using more specialized spectroscopic methods has not been found.

Advanced techniques such as fluorescence spectroscopy, circular dichroism, and Raman spectroscopy could provide significant insights into the electronic structure, chiroptical properties, and vibrational modes of the molecule, respectively. Such data is crucial for understanding its potential applications in materials science and medicinal chemistry.

Advanced Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Properties / Data |

| Fluorescence Spectroscopy | Excitation Max (λex): Data Not Available |

| Emission Max (λem): Data Not Available | |

| Quantum Yield (Φ): Data Not Available | |

| Circular Dichroism (CD) | Data Not Available |

| Raman Spectroscopy | Characteristic Peaks: Data Not Available |

Further research is required to fully characterize the structural and spectroscopic profile of this compound.

Reactivity and Chemical Transformations of 2 Methyl 4 2 Thienyl 1,3 Thiazole Scaffold

Reactions at the Thiazole (B1198619) Ring

The thiazole ring is an electron-deficient heterocycle, which influences its susceptibility to different types of reactions. The nitrogen atom at position 3 acts as an electron sink, deactivating the ring towards electrophilic attack and making the carbon at position 2 susceptible to nucleophilic attack. pharmaguideline.comias.ac.in

Electrophilic Substitution Reactions on the Thiazole Nucleus

In general, electrophilic substitution on the thiazole ring is challenging due to its electron-deficient nature. pharmaguideline.com When such reactions do occur, the position of substitution is directed by the existing substituents. For thiazoles with an electron-donating group at the C2 position, electrophiles tend to attack the C5 position. pharmaguideline.com However, in the case of 2-methyl-4-(2-thienyl)-1,3-thiazole, the 2-methyl group is not strongly activating. If the C5 position is already substituted, electrophilic attack at other positions is unlikely. pharmaguideline.com

Common electrophilic substitution reactions like nitration and sulfonation are often difficult to achieve on the thiazole nucleus unless it is activated. ias.ac.in Halogenation, such as bromination, can occur, typically at high temperatures, and often favors the 2-position in unsubstituted thiazoles. ias.ac.in

Nucleophilic Substitution Reactions on the Thiazole Nucleus

The C2 position of the thiazole ring is particularly electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comias.ac.in This reactivity is enhanced if the ring nitrogen is quaternized, which increases the acidity of the C2-hydrogen. pharmaguideline.com Strong bases like organolithium compounds can deprotonate the C2 position, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.comwikipedia.org

Halogen atoms attached to the thiazole ring, especially at the C2 position, are readily displaced by nucleophiles. pharmaguideline.comias.ac.in While this compound itself does not have a halogen substituent, this reactivity pattern is a key feature of the thiazole scaffold.

Reactions Involving the Methyl Group at Position 2

The methyl group at the C2 position of the thiazole ring exhibits reactivity characteristic of a methyl group attached to a carbonyl-like carbon due to the electron-withdrawing nature of the adjacent nitrogen atom. ias.ac.in This "active" methyl group can participate in condensation reactions with aldehydes, such as formaldehyde, chloral, or aromatic aldehydes. pharmaguideline.comias.ac.in It can also be oxidized. ias.ac.in

Table 1: Representative Reactions of the 2-Methylthiazole Moiety

| Reaction Type | Reagents | Product Type | Reference |

| Condensation | Aromatic aldehydes | Heterocycles | pharmaguideline.com |

| Oxidation | Oxidizing agents | 2-Carboxythiazoles | ias.ac.in |

Reactions at the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene. uoanbar.edu.iqchemenu.com The sulfur atom can stabilize the intermediate carbocation (Wheland intermediate) through the involvement of its d-orbitals. uoanbar.edu.iq

Electrophilic Substitution Reactions on the Thiophene Nucleus

Electrophilic substitution on the thiophene ring of this compound is expected to occur preferentially at the C5' position (the position adjacent to the sulfur and furthest from the thiazole substituent). This is because the thiazole group at the 2'-position acts as a deactivating group, directing incoming electrophiles to the other alpha-position. Formylation of 3-substituted thiophenes, for instance, often occurs at the 2- or 5-position depending on the nature of the substituent and the formylating agent. researchgate.net

Common electrophilic substitution reactions for thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Table 2: Potential Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction Type | Typical Reagents | Expected Major Product Position | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 5'-bromo derivative | guidechem.com |

| Nitration | HNO₃/H₂SO₄ | 5'-nitro derivative | uoanbar.edu.iq |

| Formylation | Vilsmeier-Haack (DMF/POCl₃) | 5'-formyl derivative | researchgate.net |

Functionalization of the Thiophene Ring (e.g., Carboxylic Acid Formation)

The thiophene ring can be functionalized through various methods beyond direct electrophilic substitution. Metalation, typically with organolithium reagents, followed by quenching with an electrophile is a powerful strategy. For instance, lithiation of a thiophene ring followed by reaction with carbon dioxide is a common method for introducing a carboxylic acid group. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are widely used to introduce new carbon-carbon bonds at specific positions on the thiophene ring, provided a suitable handle like a halogen or a boronic ester is present. researchgate.netnih.gov

Reactivity of Bridging Linkages and Peripheral Substituents

The reactivity of the this compound scaffold is influenced by the interplay of its constituent rings and substituents. The thiazole ring itself possesses an acidic proton at the C-2 position, rendering it highly reactive and a valuable synthon for creating a wide array of new chemical entities. nih.gov

Furthermore, the reactivity of substituents on the peripheral rings plays a pivotal role in chemical transformations. For example, in the synthesis of certain thiazole derivatives, the key reactions involve the condensation of a hydrazide fragment with thiophene or substituted 3-formylchromones. researchgate.net The reactivity of the formyl group in the chromone (B188151) moiety is essential for the formation of the final hydrazone product. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the reactivity of specific bonds within the molecule. For example, in related isothiazolinone structures, the C2=C3 bond is identified as the preferential site for electrophilic attack by reagents like dibromine and sulfuryl chloride. physchemres.org While not directly on the target molecule, this highlights how theoretical calculations can predict reactive sites.

Derivatization for Structure-Activity Relationship (SAR) Studies

The derivatization of the this compound scaffold is a cornerstone of medicinal chemistry, enabling extensive Structure-Activity Relationship (SAR) studies to optimize biological activity. These studies systematically modify different parts of the molecule to understand which structural features are essential for its therapeutic effects.

A common strategy involves the synthesis of a series of analogs with variations at specific positions. For instance, SAR studies on thiazole derivatives as antimicrobial agents have explored modifications at multiple points, including the nature of the substituent on the phenyl ring attached to the thiazole and the groups at other positions on the thiazole ring itself. nih.gov

Key findings from various SAR studies on thiazole-containing compounds reveal several important trends:

Influence of Substituents on Aromatic Rings: The presence and position of electron-donating or electron-withdrawing groups on aromatic rings attached to the thiazole core can significantly alter biological activity. For example, a methoxy (B1213986) group (an electron-donating group) on a phenyl ring has been shown to increase the cytotoxic activity of certain thiazole derivatives. mdpi.com Conversely, electron-withdrawing groups like chloro, bromo, and fluoro on a phenyl ring have been found to be important for the anticonvulsant and antiproliferative activities of other thiazole compounds. mdpi.com

Importance of Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as 1,3,4-thiadiazole (B1197879), 1,2,4-triazole (B32235), tetrazole, or imidazole, is a critical factor for the biological activity of many thiazole derivatives. mdpi.com The combination of a thiazole ring with a 1,3,4-thiadiazole ring has been identified as an essential requirement for cytotoxic activity in some compounds. mdpi.com

Role of Bridging Groups: The nature of the linker connecting the thiazole ring to other parts of the molecule is crucial. As mentioned earlier, a hydrazone bridge was found to enhance antifungal activity. nih.gov Similarly, N-acylation of the 2-amino group of the thiazole ring has been explored to generate derivatives with potential anticancer properties. mdpi.com

The following table summarizes the impact of various substituents and structural modifications on the biological activity of different thiazole-based compounds, as determined by SAR studies.

| Core Scaffold Modification | Substituent/Modification | Resulting Biological Activity Trend | Reference |

| Phenyl ring attached to thiazole | para-halogen substitution | Important for anticonvulsant activity | mdpi.com |

| Phenyl ring attached to thiazole | Methyl group (electron-donating) at position 4 | Increased cytotoxic activity | mdpi.com |

| Phenyl ring at 6th position of a pyridazinone ring | Electron-withdrawing groups (Cl, Br, F) | Higher seizure protection | mdpi.com |

| Thiazole core | Linked to a 1,3,4-thiadiazole ring | Essential for cytotoxic activity | mdpi.com |

| Thiazole core | Linked to a 1,2,4-triazole ring | Highest anticonvulsant properties | nih.govmdpi.com |

| 2-Amino group of thiazole | N-acylation | Investigated for anticancer activity | mdpi.com |

| Thiazole scaffold | Incorporation of a hydrazone bridge | Enhanced antifungal potency | nih.gov |

These examples underscore the importance of systematic derivatization and subsequent SAR analysis in the development of new therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 4 2 Thienyl 1,3 Thiazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab initio methods, provide a foundational understanding of the electronic characteristics and chemical reactivity of molecules. eurjchem.comresearchgate.net These computational techniques have been applied to thiazole (B1198619) derivatives to explore their fundamental properties. researchgate.netzsmu.edu.ua

HOMO-LUMO Analysis and Energy Bandgaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. researchgate.netirjweb.com A smaller energy gap suggests that the molecule is more reactive and can be easily excited.

For thiazole derivatives, the HOMO is often located on the thiazole and phenyl rings, while the LUMO is shifted towards electron-accepting groups. researchgate.net The HOMO-LUMO energy gap can reveal the potential for charge transfer within the molecule. researchgate.net Studies on similar thiazole structures have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Representative Thiazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5293 |

| LUMO | -0.8302 |

| Energy Gap | -4.6991 |

Note: Data is for a representative N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine compound and is illustrative of typical values for thiazole derivatives. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values, with red typically indicating electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions. researchgate.net

In thiazole derivatives, the MEP can highlight the electronegative and electropositive atoms, providing insights into their reactivity. irjweb.com The distribution of charge and the location of positive and negative potentials can help predict how the molecule will interact with other molecules or biological targets. researchgate.net

Reaction Pathway Predictions and Transition State Analysis

Computational methods can be used to predict the most likely pathways for chemical reactions and to analyze the high-energy transition states that connect reactants and products. zsmu.edu.ua This is particularly useful in understanding the mechanisms of heterocyclization reactions that form the thiazole ring. zsmu.edu.ua

DFT calculations can identify the energy barriers for different reaction steps, revealing the most energetically favorable route. zsmu.edu.ua For instance, the formation of a 1,2,4-triazole (B32235) ring in a related heterocyclic system was found to proceed through several stages, with the cyclization step being the most energy-intensive. zsmu.edu.ua Such analyses can guide the optimization of synthetic procedures. zsmu.edu.ua

Molecular Docking and Dynamics Simulations for Biological Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as 2-Methyl-4-(2-thienyl)-1,3-thiazole, might bind to a biological target, typically a protein. nih.govphyschemres.orgnih.gov These methods are instrumental in drug discovery for identifying potential therapeutic agents. nih.govresearchgate.net

Ligand-Protein Binding Mechanisms and Affinity Predictions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the binding affinity, often expressed as a binding energy score. researchgate.netsemanticscholar.org Lower binding energies generally indicate a more stable and favorable interaction. researchgate.net

For thiazole derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as tubulin and GlcN-6-P synthase. nih.govresearchgate.net The results of these studies can rank compounds based on their predicted binding affinities, helping to prioritize candidates for further experimental testing. nih.gov

Table 2: Illustrative Molecular Docking Results for Thiazole Derivatives

| Compound | Binding Energy (kcal/mol) |

| 7c | -14.15 |

| 9a | -14.50 |

Note: Data is for representative 2,4-disubstituted thiazole derivatives targeting tubulin and is for illustrative purposes. nih.gov

Identification of Key Amino Acid Interactions and Binding Sites

Beyond predicting binding affinity, molecular docking and dynamics simulations can identify the specific amino acid residues within the protein's binding site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For example, in a study of thiazole derivatives as potential c-Met inhibitors, a hydrogen bond was observed between the ligand and the Asp1164 residue, while a π-π interaction was formed with Met1160. nih.gov Identifying these key interactions provides a detailed understanding of the binding mode and can guide the design of more potent and selective inhibitors. nih.govnih.gov Molecular dynamics simulations further assess the stability of these interactions over time, providing a more dynamic picture of the ligand-protein complex. physchemres.orgtjpr.org

Conformational Analysis and Flexibility Studies

Computational methods are instrumental in exploring the conformational landscape and flexibility of this compound. The molecule's flexibility primarily revolves around the torsional or dihedral angle between the thiazole and thiophene (B33073) rings. This angle dictates the degree of π-conjugation between the two aromatic systems, which in turn influences the molecule's electronic and photophysical properties.

Studies on closely related thiazole-thiophene hybrid systems provide valuable insights. For instance, X-ray crystallographic analysis of [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol, an analogue of the title compound, reveals a relatively small dihedral angle between the thiazole and thiophene rings, ranging from 4.81° to 6.23°. This near-planar conformation suggests a significant degree of π-conjugation in the solid state. In solution, however, Nuclear Overhauser Effect (NOE) spectroscopy indicates greater conformational flexibility.

Theoretical methods, such as semi-empirical (AM1, PM3) and density functional theory (DFT) calculations, are employed to map the potential energy surface of the molecule with respect to the inter-ring torsional angle. researchgate.netscispace.com These calculations help to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For many thiazole-thiophene systems, the transoid conformation, where the sulfur atom of the thiophene ring is oriented away from the sulfur atom of the thiazole ring, is found to be the most stable arrangement. The rotational barrier provides a quantitative measure of the molecule's rigidity.

Table 1: Dihedral Angles in Thiazole-Thiophene Systems

| Compound | Method | Dihedral Angle (°) | Reference |

|---|---|---|---|

| [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol | X-ray Crystallography | 4.81–6.23 | |

| 2,5-Di-2-thienylthiazolo[4,5-d]thiazole | X-ray Crystallography | 1.68 | |

| 2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione | X-ray Crystallography | 35.69 (Thiophene-Succinimide) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For thiazole derivatives, including those with a thienyl substituent, QSAR studies are vital for designing new molecules with enhanced therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities. acs.orgresearchgate.netlaccei.orgmdpi.com

The QSAR modeling process involves several key steps:

Data Set Selection: A series of thiazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. acs.orglaccei.org This dataset is typically divided into a training set for model development and a test set for model validation. researchgate.netlaccei.org

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., atomic charges), steric (e.g., molecular volume), lipophilic (e.g., logP), and topological properties. laccei.orgnih.gov The geometry of the molecules is often optimized using methods like density functional theory (DFT) before descriptor calculation. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), k-Nearest Neighbor (kNN), and Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., cross-validation, q²) and external validation with the test set (e.g., predictive r²). researchgate.net

For example, a 3D-QSAR study on aryl thiazole derivatives for antimicrobial activity found that electrostatic effects were dominant in determining binding affinities. researchgate.net Another 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified descriptors like Centered Broto-Moreau autocorrelation (AATSC4c) and Ghose-Crippen-Viswanadhan octanol-water partition coefficient (logP) (GATS5s) as significant contributors to the anti-inflammatory activity. laccei.org These models provide crucial insights into the structural features required for a specific biological response, guiding the synthesis of more potent analogues.

Table 2: Examples of QSAR Models for Thiazole Derivatives

| Biological Activity | QSAR Method | Key Statistical Parameters | Important Descriptors/Fields | Reference |

|---|---|---|---|---|

| Antimicrobial (G+ inhibition) | 2D-QSAR | r² = 0.9521, q² = 0.8619 | T_C_C_4 (Topological) | researchgate.net |

| Antimicrobial (G+ inhibition) | 3D-QSAR (kNN-MFA) | q² = 0.8283, pred_r² = 0.4868 | Electrostatic fields | researchgate.net |

| Anti-inflammatory (5-LOX inhibition) | 2D-QSAR (MLR) | R² = 0.626, R²_test = 0.621 | AATSC4c, GATS5s, maxHBa | laccei.org |

| Aurora Kinase Inhibition | QSAR (PLS/PCR) | Not specified | Physicochemical descriptors | acs.org |

Theoretical Predictions of Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. kbhgroup.in These theoretical calculations can accurately forecast vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra, which aids in the interpretation of experimental data and provides a deeper understanding of the molecule's structure and electronic transitions. researchgate.netscispace.com

The standard procedure involves:

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. The B3LYP functional with a basis set like 6-311G(d,p) is commonly used for this purpose. researchgate.netkbhgroup.in

Vibrational Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C-H stretching, C=N stretching). The calculated values are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental IR spectra. researchgate.netscispace.com

Electronic Spectra Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths. kbhgroup.in These values correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. The calculations can predict the nature of the electronic transitions, such as π→π* or n→π*, by analyzing the molecular orbitals involved. researchgate.netkbhgroup.in

For example, in a study of (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole, TD-DFT calculations successfully predicted the UV-Vis absorption bands, with the results showing good agreement with experimental spectra measured in different solvents. kbhgroup.in Such studies confirm that theoretical predictions can reliably support experimental spectroscopic characterization.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Property | Assignment | Calculated Value (B3LYP/6-31G**) | Experimental Value | Reference |

|---|---|---|---|---|

| IR Frequency (cm⁻¹) | C-H stretching (thiazole ring) | 3267 | Not specified | researchgate.net |

| IR Frequency (cm⁻¹) | C=N stretching (thiazole ring) | 1591 | 1526 | scispace.com |

| IR Frequency (cm⁻¹) | C=C stretching (thiazole ring) | 1344 | 1309 | scispace.com |

| UV-Vis λ_max (nm) | Electronic Transition (in DMSO) | 277.95 | 264.90 | kbhgroup.in |

Mentioned Compounds

Applications of 2 Methyl 4 2 Thienyl 1,3 Thiazole in Materials Science

Organic Semiconductors and Photovoltaic Cells

Thiazole (B1198619) and thiophene (B33073) derivatives are extensively utilized in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The electronic properties of these materials, such as their charge-carrier mobility and energy levels (HOMO/LUMO), can be finely tuned through molecular design. Thiazole-containing compounds are recognized as effective electron-accepting units, a desirable characteristic for n-type semiconductors.

In the context of photovoltaic applications, the strategic combination of electron-donating and electron-accepting moieties within a single molecule is a cornerstone of designing efficient light-harvesting materials. The replacement of thiophene rings with thiazole units in some small molecules has been shown to simultaneously lower both HOMO and LUMO energy levels while maintaining the band-gap, leading to an increase in the open-circuit voltage of solar cell devices. For instance, a diketopyrrolopyrrole-based molecule incorporating thiazole units achieved a power conversion efficiency of 6.3%, with a notable increase in the open-circuit voltage compared to its thiophene-based counterpart.

Furthermore, thiazolo[5,4-d]thiazole (TT)-based derivatives have been investigated as hole-selective materials in perovskite solar cells (PSCs). These materials have demonstrated high thermal stability and tunable optoelectronic properties. The hole mobility of these derivatives has been measured in the range of 4.33 × 10⁻⁵ to 1.63 × 10⁻³ cm² V⁻¹ s⁻¹, with ionization potentials varying from -4.93 to -5.59 eV. When integrated into PSCs, these materials have led to optimized power conversion efficiencies of up to 19.1% under standard 1-sun illumination. While specific performance data for 2-Methyl-4-(2-thienyl)-1,3-thiazole is not available, its structure suggests it could be a valuable component in the design of novel organic semiconductors.

Electronic and Optoelectronic Applications

The inherent electronic and optical properties of thiazole and thiophene-containing compounds make them promising candidates for a variety of electronic and optoelectronic devices. The significant π-electron delocalization in the thiazole ring contributes to its aromaticity and electronic activity. Computational studies, such as Density Functional Theory (DFT), are often employed to predict the electronic structure and properties of these molecules.

For instance, DFT calculations on thiazole derivatives help in understanding the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for charge transfer within the molecule. Such theoretical investigations have been used to study the equilibrium geometry and stability of various novel heterocycles containing thiazole and thiophene rings.

Donor-acceptor copolymers incorporating fluorene and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized and characterized for their potential in optoelectronic devices. These copolymers exhibit good thermal stability and have shown red light emission, making them suitable for applications in displays and lighting systems. The conjugation between the di-thienyl and benzothiadiazole units enhances the planarity and π-conjugation of the acceptor unit, thereby improving its performance.

Corrosion Inhibition Studies

The inhibition efficiency of thiazole derivatives generally increases with their concentration. Studies on various thiazole compounds have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. Both physical and chemical adsorption mechanisms can be involved.

While specific studies on this compound as a corrosion inhibitor are not documented, the presence of sulfur and nitrogen atoms, along with the aromatic thiophene and thiazole rings, suggests it possesses the necessary structural features to be an effective corrosion inhibitor. The lone pair electrons on the heteroatoms and the π-electrons of the rings can facilitate strong adsorption onto the d-orbitals of iron, thereby protecting the steel surface from corrosive agents.

Sensing Applications

The unique electronic and photophysical properties of thiazole-containing compounds also lend themselves to applications in chemical sensing. The interaction of the thiazole moiety with specific analytes can lead to a measurable change in an optical or electrochemical signal.

For example, copolymers based on 2-aminothiazole (B372263) have been electrochemically synthesized and utilized in the development of biosensors. These copolymer films have been shown to enhance the electrochemical response to various analytes, including ascorbic acid, dopamine, and uric acid. This indicates the potential for thiazole-based materials to be used in the fabrication of sensitive and selective electrochemical sensors.

While direct sensing applications of this compound have not been reported, its structural similarity to compounds used in sensing suggests that it could be a promising candidate for further investigation in this field. The thienyl and thiazole rings can be functionalized to enhance selectivity towards specific target molecules.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Biological Activity

The biological activity of 2-Methyl-4-(2-thienyl)-1,3-thiazole derivatives can be significantly modulated by the introduction of various substituents. The methyl group at the 2-position and the thienyl group at the 4-position are key determinants of the molecule's interaction with biological targets.

Research on related thiazole-containing compounds has provided insights into the potential SAR of this scaffold. For instance, in a series of thiazole (B1198619)/thiadiazole carboxamide derivatives designed as c-Met kinase inhibitors, a 2-thiophene analogue exhibited a 2.1-fold decrease in activity compared to its phenyl counterpart. This suggests that for this particular target, the electron-rich five-membered thienyl ring at this position is not favorable for inhibitory activity. nih.gov This finding highlights the sensitivity of the biological target to the electronic properties of the substituent at the 4-position of the thiazole ring.

Furthermore, general SAR studies on various thiazole derivatives have demonstrated the importance of substitutions at the 2- and 4-positions for a range of biological activities. For example, in a series of antimicrobial 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives, the nature of the substituents on the pyrazoline and thiazole moieties was found to be crucial for their activity against various bacterial and fungal strains. nih.gov While not directly involving this compound, these studies underscore the principle that modifications to the groups attached to the thiazole core are a key strategy for tuning biological efficacy.

The following table summarizes the influence of key structural features on the biological activity of thiazole derivatives, drawing inferences for this compound.

| Structural Feature | Influence on Biological Activity | Reference |

| Thienyl group at C4-position | May not be favorable for certain targets like c-Met kinase due to its electron-rich nature. | nih.gov |

| Methyl group at C2-position | Contributes to the overall lipophilicity and steric profile of the molecule, which can influence binding to biological targets. | Inferred from general medicinal chemistry principles. |

| Substituents on the thienyl ring | Introduction of various substituents on the thiophene (B33073) ring could modulate activity by altering electronic properties and providing additional interaction points with target proteins. | nih.gov |

| Modifications of the methyl group | Replacement of the methyl group with other alkyl or aryl groups can impact potency and selectivity. | researchgate.net |

Impact of Substituents on Electronic and Optical Properties

The electronic and optical properties of this compound are intrinsically linked to its chemical structure, particularly the nature of the substituents on the thiazole and thienyl rings. The interplay of these substituents governs the molecule's absorption and emission characteristics, which are important for applications in materials science and as fluorescent probes.

Studies on related thienyl-containing heterocyclic systems have shed light on the influence of the thienyl group's position on photophysical properties. For instance, in N-thienylcarbazoles, a 2-thienyl group was found to have a more significant impact on the electronic properties of both the ground and excited states of the carbazole moiety compared to a 3-thienyl group. clockss.org This suggests that the point of attachment of the thiophene ring in this compound is crucial for its electronic behavior. The 2-thienyl substitution is likely to lead to a more perturbed electronic structure compared to a 3-thienyl analogue. clockss.org

Furthermore, investigations into donor-acceptor molecules containing a 4,7-di-2-thienyl-2,1,3-benzothiadiazole core have demonstrated that the introduction of terminal substituents, such as trimethylsilyl groups, can significantly affect the compound's photophysical and semiconductor properties. mdpi.com These modifications can influence solubility, melting point, and resistance to photodegradation. mdpi.com This highlights the potential for tuning the electronic and optical properties of this compound through substitution on the thiophene ring.

The table below outlines the expected impact of structural modifications on the electronic and optical properties of this compound based on studies of analogous compounds.

| Structural Modification | Impact on Electronic and Optical Properties | Reference |

| Position of thienyl group attachment | A 2-thienyl substituent is expected to have a stronger influence on the electronic structure than a 3-thienyl substituent. | clockss.org |

| Substituents on the thienyl ring | Can alter the absorption and emission wavelengths, as well as the quantum yield of fluorescence and photodestruction. | mdpi.com |

| Nature of the substituent at the C2-position | Replacing the methyl group with electron-donating or electron-withdrawing groups can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO). | Inferred from general principles of organic electronics. |

Modulation of Molecular Design for Enhanced Efficacy and Selectivity

The rational design of this compound derivatives is a key strategy for enhancing their therapeutic efficacy and selectivity towards specific biological targets. This involves a systematic approach to modify the core structure to optimize interactions with the target protein while minimizing off-target effects.

One effective strategy in drug design is pharmacophore merging, which involves combining structural features from different bioactive molecules to create a hybrid compound with improved properties. nih.gov For this compound, this could involve incorporating fragments known to bind to a specific target onto the thiazole or thienyl rings.

Molecular modeling and docking studies can play a pivotal role in the rational design process. These computational tools can help predict the binding modes of different derivatives and guide the selection of substituents that are most likely to enhance affinity and selectivity. bris.ac.uk For instance, docking studies of novel thiazole derivatives have been used to understand their binding interactions with enzymes like DNA gyrase and to rationalize their antimicrobial activity. nih.gov

Key strategies for modulating the molecular design of this compound for enhanced efficacy and selectivity are summarized in the table below.

| Design Strategy | Objective | Reference |

| Pharmacophore Merging | To combine key binding features from different active molecules to create a more potent and selective compound. | nih.gov |

| Substituent Modification | To optimize electronic and steric interactions with the target protein by introducing various functional groups on the thiazole and thienyl rings. | nih.gov |

| Isosteric Replacement | To replace certain functional groups with others that have similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. | nih.gov |

| Computational Modeling | To predict binding modes, identify key interactions, and guide the design of new derivatives with improved affinity and selectivity. | bris.ac.uk |

Future Research Directions and Therapeutic Potential

Development of Novel Derivatives with Enhanced Biological Activity and Specificity

The core structure of 4-(2-thienyl)-1,3-thiazole is a versatile template for the development of new therapeutic agents. Researchers are actively creating novel derivatives by modifying the core scaffold to enhance biological activity and improve target specificity. Structure-activity relationship (SAR) studies have shown that the introduction of different functional groups at various positions on the thiazole (B1198619) and thienyl rings can significantly influence the pharmacological profile. nih.gov

For instance, the synthesis of thiazole-based stilbene analogs has yielded compounds with potent DNA topoisomerase IB inhibitory activity. nih.gov Modifications, such as adding methyl or tert-butyl groups to the styryl moiety or a fluorine atom to the phenyl ring at the 4-position of the thiazole, have resulted in derivatives with high cytotoxicity against human breast (MCF-7) and colon (HCT116) cancer cell lines. nih.gov Similarly, attaching 2-oxoindolin-3-ylidene moieties to the thiazole ring has produced potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). bris.ac.ukresearchgate.net

Key research findings on the structure-activity relationships of related thiazole derivatives are summarized below:

| Derivative Class | Modification | Observed Effect on Biological Activity | Target Cancer Cell Lines | Reference |

| Thiazole-based Stilbene Analogs | Addition of 3-methylstyryl and 4-fluorophenyl groups | Potent DNA Topoisomerase IB inhibition | MCF-7 (Breast), HCT116 (Colon) | nih.gov |

| 2,4-disubstituted Thiazoles | Presence of electron-withdrawing (NO₂) or electron-donating (OMe) groups | Beneficial for antifungal activity | C. albicans, A. niger | nih.gov |

| 2-oxoindolin-3-ylidene Thiazoles | Introduction of various substituted phenyl rings | Strong VEGFR-2 inhibition and antiproliferative activity | HepG2 (Liver) | bris.ac.uk |

| Phenylthiazole Derivatives | Methoxy (B1213986) group substitutions on the phenyl ring | Promising anticancer potential | Various | nih.gov |

These studies demonstrate that strategic chemical modifications can fine-tune the biological activity of the 4-(2-thienyl)-1,3-thiazole scaffold, leading to the development of derivatives with enhanced potency and selectivity against specific biological targets. nih.govglobalresearchonline.net

Exploration of New Pharmacological Targets and Mechanisms

While significant research has focused on the anticancer properties of thienyl-thiazole derivatives, future work will aim to uncover new pharmacological targets and elucidate their mechanisms of action. The structural features of this scaffold allow it to interact with a variety of biological macromolecules. nih.gov

Current research has identified several key targets for derivatives of this class:

Kinase Inhibition : Thiazole-containing compounds have been successfully designed as inhibitors of critical signaling kinases. For example, novel derivatives have shown potent inhibitory activity against PI3K/mTOR and c-Met kinase, both of which are crucial targets in cancer therapy. nih.govnih.govresearchgate.net A series of 2-oxoindolin-3-ylidene thiazole derivatives were identified as potent VEGFR-2 inhibitors. bris.ac.ukresearchgate.net

DNA Topoisomerase Inhibition : Certain thiazole-based stilbene analogs act as potent inhibitors of DNA topoisomerase IB (Top1), an essential enzyme involved in DNA replication and transcription, making it a valuable target for cancer chemotherapy. nih.gov

Tubulin Polymerization : Some phenylthiazole derivatives have been found to be effective against tubulin polymerization, a mechanism utilized by several successful anticancer drugs. nih.gov

Molecular docking studies have provided insights into how these compounds bind to their targets. For instance, modeling has shown strong binding interactions within the active site of VEGFR-2 and the Top1-DNA complex, explaining the inhibitory activity at a molecular level. nih.govbris.ac.uk Future research will likely involve screening thienyl-thiazole libraries against a wider array of enzymes and receptors to discover novel therapeutic applications for various diseases, including inflammatory conditions and neurodegenerative disorders. researchgate.netmdpi.com

Application in Drug Discovery and Lead Optimization

The 2-Methyl-4-(2-thienyl)-1,3-thiazole scaffold is considered a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This makes it an excellent starting point, or "lead compound," for the development of new drugs. The process of lead optimization involves systematically modifying the lead structure to improve its efficacy, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

The coupling of two or more bioactive moieties has emerged as a promising strategy in drug design. mdpi.com For example, hybrid molecules incorporating the thienyl-thiazole core with other pharmacophores could lead to compounds with dual-action mechanisms or improved drug-like properties. The goal is to refine the initial "hit" from a screening campaign into a clinical candidate with a good balance of potency, safety, and metabolic stability. mdpi.comyoutube.com

Researchers are increasingly using a combination of synthetic chemistry and computational modeling to guide this process, predicting how structural changes will affect a compound's activity and ADMET profile before synthesis. bris.ac.ukmdpi.com

Advancements in Material Science Applications

Beyond pharmacology, the unique electronic and photophysical properties of the 4-(2-thienyl)-1,3-thiazole core make it a valuable building block in material science. smolecule.com The conjugated π-system, encompassing both the thiophene (B33073) and thiazole rings, is responsible for its intrinsic fluorescence and potential for use in organic electronics. mdpi.com

Future research directions in this area include:

Luminescent Materials : Thiazole derivatives are being explored for the creation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) with applications in luminescent sensing. mdpi.comresearchgate.net These materials can be designed to detect specific analytes, such as metal ions, with high sensitivity. mdpi.com

Organic Electronics : The planarity, rigidity, and conjugated nature of motifs like thiazolo[5,4-d]thiazole make them suitable for use in organic light-emitting diodes (OLEDs) and as semiconductors. mdpi.com

Photovoltaics : Thiazole-based compounds have been investigated as organic sensitizers in dye-sensitized solar cells (DSSCs), highlighting their potential in energy applications. mdpi.com

The ability to functionalize the core structure allows for the fine-tuning of its optoelectronic properties, opening up possibilities for creating novel materials with tailored characteristics for a variety of advanced applications. researchgate.netsmolecule.com

Integration of Computational and Experimental Approaches for Rational Design

The rational design of new molecules based on the this compound scaffold is increasingly driven by the synergy between computational and experimental methods. This integrated approach accelerates the discovery process and reduces the reliance on traditional trial-and-error synthesis.

Key computational techniques employed include:

Molecular Docking : This method predicts the preferred binding orientation of a molecule to a biological target, helping to understand its mechanism of action and guide the design of more potent inhibitors. bris.ac.uksmolecule.com Docking studies have been crucial in evaluating the binding of thiazole derivatives to targets like VEGFR-2. bris.ac.ukresearchgate.net

In Silico ADME/Tox Prediction : Computational tools are used to estimate the pharmacokinetic and toxicity profiles of designed compounds early in the discovery pipeline. mdpi.com This helps prioritize candidates with favorable drug-like properties and reduces late-stage failures. mdpi.com

Density Functional Theory (DFT) : DFT analyses provide insights into the electronic structure and reactivity of molecules, which is valuable for both understanding biological activity and predicting properties relevant to material science. bris.ac.uk

By using computational models to screen virtual libraries of thienyl-thiazole derivatives, researchers can identify the most promising candidates for synthesis and experimental testing. nih.gov This iterative cycle of design, prediction, synthesis, and evaluation is a powerful paradigm for developing novel therapeutics and materials efficiently. bris.ac.uk

Q & A

Basic Research Questions